molecular formula C17H12ClF2N3O2 B4690401 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4690401
M. Wt: 363.7 g/mol
InChI Key: QZQULSDNJMCGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenoxy and difluorophenyl groups

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of the chlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 4-chlorophenol, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Attachment of the difluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with 2,5-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a similar structure but with a different substitution pattern on the difluorophenyl group.

    1-[(4-BROMOPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a bromophenoxy group instead of a chlorophenoxy group, which may affect its chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern,

Properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-15(22-23)17(24)21-16-9-12(19)3-6-14(16)20/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQULSDNJMCGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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